

An In-depth Technical Guide to Ethyl 4-Aminobenzoate (Benzocaine)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethylbenzoate**

Cat. No.: **B1233868**

[Get Quote](#)

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and mechanism of action of ethyl 4-aminobenzoate, a widely used local anesthetic commonly known as Benzocaine. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and History

Benzocaine, the ethyl ester of p-aminobenzoic acid (PABA), was first synthesized in 1890 by the German chemist Eduard Ritsert.^{[1][2]} It was introduced to the market in 1902 under the trade name "Anästhesin".^{[1][2][3]} The development of benzocaine was part of a broader effort by chemists in the late 19th and early 20th centuries to find a non-addictive substitute for cocaine, which was one of the first effective local anesthetics but had significant toxicity and addictive properties.^{[3][4]}

The synthesis of new amino ester local anesthetics, including benzocaine, between 1891 and 1930 marked a significant advancement in medicine, providing safer alternatives for local and regional anesthesia.^[4] Benzocaine's utility as a topical anesthetic was quickly recognized, and it became a key ingredient in numerous over-the-counter ointments, creams, and lozenges for the relief of pain from various conditions.^{[1][3]}

Physicochemical and Spectroscopic Data

The chemical and physical properties of Ethyl 4-aminobenzoate (Benzocaine) and its parent carboxylic acid, 4-ethylbenzoic acid, are summarized below.

Table 1: Physicochemical Properties

Property	Ethyl 4-aminobenzoate (Benzocaine)	4-Ethylbenzoic Acid
CAS Number	94-09-7[1]	619-64-7[5]
Molecular Formula	C ₉ H ₁₁ NO ₂ [1]	C ₉ H ₁₀ O ₂ [5]
Molecular Weight	165.19 g/mol [1]	150.17 g/mol [6]
Appearance	White crystalline powder[7]	White to beige powder[8]
Melting Point	88-92 °C[1]	112-113 °C[8]
Boiling Point	~310 °C[1]	271.51 °C (estimate)[8]
Density	1.17 g/cm ³ [1]	1.0937 g/cm ³ (estimate)[8]
Solubility	Sparingly soluble in water; soluble in ethanol, chloroform, ether, and dilute acids.[1][7]	Insoluble in water; soluble in benzene and toluene.[8]
pKa	2.5 (at 25 °C)[7]	4.25[9]

Table 2: Spectroscopic Data for Ethyl 4-aminobenzoate (Benzocaine)

Technique	Key Features
¹ H NMR	δ (CDCl ₃): 1.36 (t, 3H), 4.04 (brs, 2H), 4.31 (q, 2H), 6.63 (d, 2H), 7.85 (d, 2H)[10]
¹³ C NMR	δ (CDCl ₃): 14.6, 60.4, 114.0, 120.5, 131.7, 151.0, 166.9[10]
IR (Infrared)	ν (cm ⁻¹): 3424, 3345, 3224 (N-H stretching), 1685 (C=O stretching)[10][11]
Mass Spec (MS)	m/z: 166 (M+H) ⁺ , 165 (M ⁺)[10]
UV-Vis	Absorption peaks in aqueous solution at approximately 227 nm and 310 nm.[12]

Experimental Protocols: Synthesis of Benzocaine

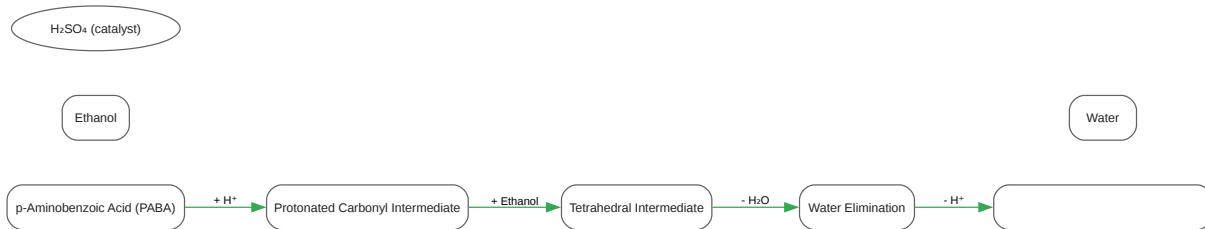
Benzocaine is commonly synthesized in a multi-step process starting from p-toluidine. This process involves the protection of the amino group, oxidation of the methyl group, deprotection of the amino group, and finally, esterification. An alternative route is the reduction of ethyl p-nitrobenzoate.^[1] A widely used laboratory-scale synthesis is the Fischer esterification of p-aminobenzoic acid (PABA).

Fischer Esterification of p-Aminobenzoic Acid (PABA)

This method involves the acid-catalyzed reaction of p-aminobenzoic acid with ethanol.

Materials:

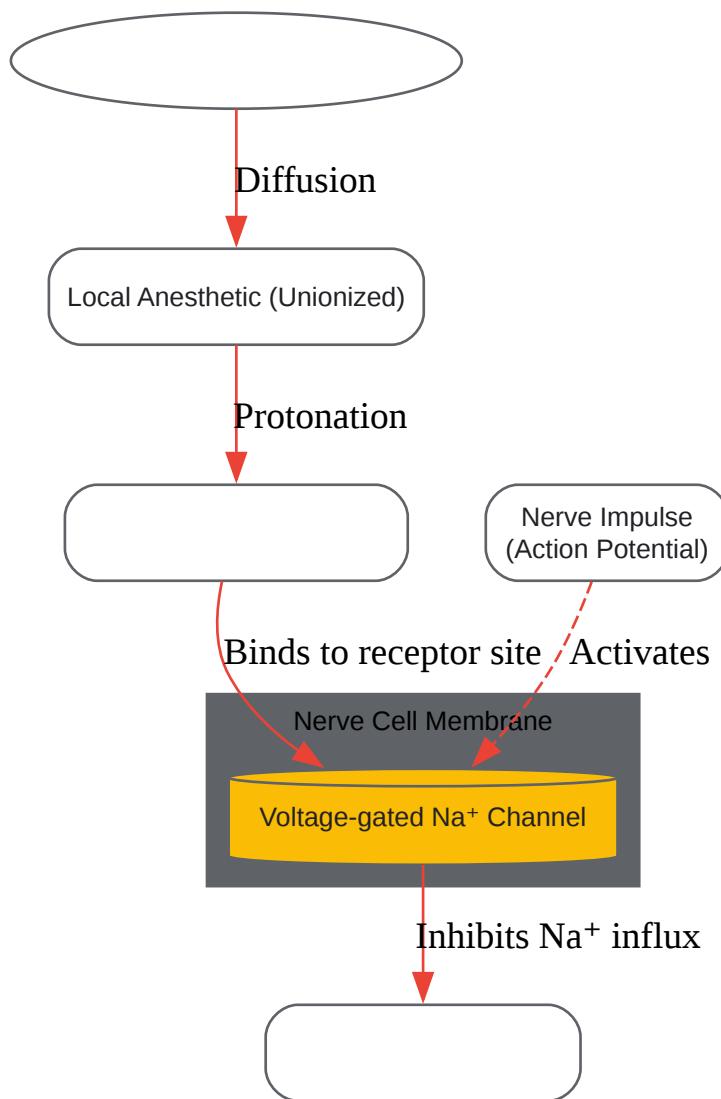
- p-Aminobenzoic acid (PABA)
- Absolute ethanol
- Concentrated sulfuric acid
- 10% Sodium carbonate solution
- Ice water


Procedure:

- In a round-bottom flask, dissolve p-aminobenzoic acid in absolute ethanol.
- Slowly and carefully add concentrated sulfuric acid to the mixture while stirring. A precipitate may form.
- Attach a reflux condenser and heat the mixture to a gentle reflux for approximately 60-75 minutes. The solid should dissolve as the reaction proceeds.
- After the reflux period, allow the reaction mixture to cool to room temperature.
- Pour the cooled mixture into a beaker containing ice water.

- While stirring, slowly neutralize the mixture by adding a 10% sodium carbonate solution until the pH is approximately 8. Effervescence will be observed.
- The white precipitate of benzocaine is then collected by vacuum filtration.
- Wash the product with cold water to remove any remaining salts.
- Dry the purified benzocaine.

Visualizations


Synthesis of Benzocaine via Fischer Esterification

[Click to download full resolution via product page](#)

Caption: Fischer Esterification of p-Aminobenzoic Acid to Benzocaine.

Mechanism of Action of Local Anesthetics

[Click to download full resolution via product page](#)

Caption: Mechanism of action of local anesthetics on voltage-gated sodium channels.

Mechanism of Action

Benzocaine, like other local anesthetics, exerts its effect by blocking the initiation and propagation of nerve impulses.[13][14] The primary target of local anesthetics is the voltage-gated sodium channels in the neuronal cell membrane.[14][15]

The mechanism can be summarized in the following steps:

- Penetration of the Nerve Sheath: Local anesthetics are weak bases and exist in both an uncharged (lipid-soluble) and a charged (cationic) form. The uncharged form is essential for penetrating the lipid-rich nerve cell membrane to reach the cytoplasm.[14][16]
- Ionization within the Axon: Once inside the axon, the local anesthetic re-equilibrates, and a portion becomes protonated (cationic) due to the lower intracellular pH.[14][16]
- Binding to the Sodium Channel: The cationic form of the local anesthetic binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel.[14][15] This binding is more effective when the channels are in an open or inactivated state, a phenomenon known as "use-dependent" or "phasic" block.[15]
- Inhibition of Sodium Influx: The binding of the local anesthetic molecule stabilizes the sodium channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the generation of an action potential.[13][14]
- Blockade of Nerve Conduction: By preventing the generation of action potentials, the transmission of the nerve impulse is blocked, resulting in a loss of sensation in the area supplied by the nerve.[15]

The sensitivity of different nerve fibers to local anesthetics varies, with smaller, myelinated fibers that transmit pain sensations being blocked more readily than larger motor fibers.[13] This differential blockade accounts for the clinical observation that pain sensation is lost before motor function.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzocaine - Wikipedia [en.wikipedia.org]
- 2. cristalchem.com [cristalchem.com]
- 3. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 4. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. 4-Ethylbenzoic Acid | C9H10O2 | CID 12086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. 4-Ethylbenzoic acid | 619-64-7 [chemicalbook.com]
- 9. Showing Compound 4-Ethylbenzoic acid (FDB022844) - FooDB [foodb.ca]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. www.welcomehometsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehometsofnj.org]
- 12. researchgate.net [researchgate.net]
- 13. Local anesthetic - Wikipedia [en.wikipedia.org]
- 14. Local anesthetics - WikiAnesthesia [wikianesthesia.org]
- 15. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Local Anesthetics: Mechanism of Action [jove.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 4-Aminobenzoate (Benzocaine)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233868#discovery-and-history-of-4-ethylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com